DMTr-LNA-U-3-CED-Phosphora

Description

BenchChem offers high-quality DMTr-LNA-U-3-CED-Phosphora suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DMTr-LNA-U-3-CED-Phosphora including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

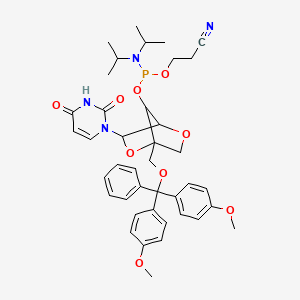

3-[[1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCIJWWVBQZMMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47N4O9P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking High-Affinity Oligonucleotides: A Technical Guide to DMTr-LNA-U-3'-CED-Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DMTr-LNA-U-3'-CED-Phosphoramidite, a crucial building block for the synthesis of high-affinity Locked Nucleic Acid (LNA) oligonucleotides. This document details its chemical properties, provides quantitative data on its performance, and outlines a detailed protocol for its use in automated solid-phase oligonucleotide synthesis.

Introduction to DMTr-LNA-U-3'-CED-Phosphoramidite

DMTr-LNA-U-3'-CED-Phosphoramidite is a chemically modified nucleoside phosphoramidite (B1245037) used in the synthesis of LNA oligonucleotides.[1] LNA is a class of nucleic acid analogues that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar ring. This "locked" conformation confers remarkable properties to oligonucleotides, most notably a significant increase in thermal stability and hybridization affinity towards complementary DNA and RNA targets.

The structure of DMTr-LNA-U-3'-CED-Phosphoramidite can be broken down into three key components:

-

DMTr (4,4'-Dimethoxytrityl): A bulky protecting group attached to the 5'-hydroxyl of the nucleoside. This acid-labile group prevents unwanted reactions at the 5' position during the coupling step of oligonucleotide synthesis and is removed at the beginning of each synthesis cycle.

-

LNA-U (Locked Nucleic Acid - Uridine): The core of the molecule, featuring a uridine (B1682114) base with the characteristic 2'-O, 4'-C methylene bridge. This structural constraint pre-organizes the sugar into a C3'-endo (RNA-like) conformation, which is responsible for the high-affinity binding of LNA oligonucleotides.

-

3'-CED-Phosphoramidite (3'-cyanoethyl-N,N-diisopropylphosphoramidite): The reactive moiety at the 3' position of the sugar. This group enables the coupling of the LNA-U monomer to the growing oligonucleotide chain on the solid support during automated synthesis. The 2-cyanoethyl group protects the phosphate (B84403) linkage and is removed during the final deprotection step.

Chemical and Physical Properties

A summary of the key chemical and physical properties of DMTr-LNA-U-3'-CED-Phosphoramidite is presented in the table below.

| Property | Value |

| Chemical Formula | C40H47N4O9P |

| Molecular Weight | 758.8 g/mol |

| CAS Number | 206055-76-7 |

| Appearance | White to off-white powder |

| Purity | ≥98% (typically by HPLC and 31P NMR) |

| Solubility | Soluble in anhydrous acetonitrile (B52724) |

| Storage | -20°C under an inert atmosphere |

Performance Data in Oligonucleotide Synthesis

The performance of phosphoramidites is critical for the successful synthesis of high-quality oligonucleotides. The following table summarizes typical performance data for DMTr-LNA-U-3'-CED-Phosphoramidite in automated solid-phase synthesis.

| Parameter | Typical Value | Notes |

| Average Coupling Efficiency | >98% | Can approach 99% under optimized conditions. Determined by trityl cation monitoring. |

| Recommended Coupling Time | 180 - 250 seconds | Longer than for standard DNA phosphoramidites due to steric hindrance.[2] |

| Recommended Oxidation Time | 45 seconds | Longer than for standard DNA phosphoramidites.[2] |

| Stability in Solution | Stable in anhydrous acetonitrile for several days when stored under inert gas. | It is recommended to use freshly prepared solutions for optimal performance. |

Experimental Protocol: Automated Solid-Phase Synthesis of LNA Oligonucleotides

The following is a detailed, step-by-step protocol for the incorporation of DMTr-LNA-U-3'-CED-Phosphoramidite into an oligonucleotide using a standard automated DNA synthesizer. This protocol assumes a solid-phase synthesis approach using phosphoramidite chemistry.

4.1. Reagent Preparation

-

Phosphoramidite Solution: Dissolve DMTr-LNA-U-3'-CED-Phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure the solvent is of high purity and low water content.

-

Activator: A 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole (Activator 42) in anhydrous acetonitrile is recommended.

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

-

Capping Solution A: Acetic anhydride/Pyridine/THF.

-

Capping Solution B: 16% 1-Methylimidazole in THF.

-

Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.

4.2. Synthesis Cycle

The synthesis of an oligonucleotide proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain. The following steps are performed for each coupling cycle.

-

Deblocking (Detritylation):

-

The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMTr protecting group from the terminal nucleotide.

-

The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMTr group.

-

The yield of the removed DMTr cation can be measured spectrophotometrically to determine the step-wise coupling efficiency.

-

-

Coupling:

-

The DMTr-LNA-U-3'-CED-Phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.

-

The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphoramidite, forming a phosphite (B83602) triester linkage.

-

Crucially, a longer coupling time of 180-250 seconds is required for LNA phosphoramidites to ensure high coupling efficiency. [2]

-

-

Capping:

-

To prevent the formation of deletion mutants (n-1 sequences), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation.

-

The capping solutions are delivered to the column to acetylate these free hydroxyls.

-

The column is then washed with acetonitrile.

-

-

Oxidation:

-

The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester.

-

The oxidizing solution is delivered to the column.

-

An extended oxidation time of 45 seconds is recommended for LNA-containing oligonucleotides. [2]

-

The column is washed with acetonitrile.

-

These four steps are repeated for each subsequent monomer to be added to the sequence.

4.3. Cleavage and Deprotection

-

Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support. This is typically achieved by incubation with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at room temperature or elevated temperature.

-

Removal of Protecting Groups: The same cleavage solution also removes the protecting groups from the nucleobases and the 2-cyanoethyl protecting group from the phosphate backbone via a β-elimination reaction. Standard deprotection protocols are generally sufficient for LNA-containing oligonucleotides.[2]

-

Purification: The crude oligonucleotide solution is then purified using methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE) to obtain the final, high-purity LNA oligonucleotide.

Visualizations

5.1. Chemical Structure of DMTr-LNA-U-3'-CED-Phosphoramidite

Caption: Chemical structure of DMTr-LNA-U-3'-CED-Phosphoramidite.

5.2. Workflow for Solid-Phase Oligonucleotide Synthesis

Caption: Automated solid-phase synthesis cycle for LNA oligonucleotides.

5.3. Coupling Reaction Mechanism

Caption: Simplified mechanism of the phosphoramidite coupling reaction.

References

DMTr-LNA-U-3-CED-Phosphoramidite: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the structure, chemical properties, and applications of DMTr-LNA-U-3-CED-Phosphoramidite, a key building block in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.

Core Concepts: Structure and Properties

DMTr-LNA-U-3-CED-Phosphoramidite is a synthetically modified uridine (B1682114) nucleoside phosphoramidite (B1245037). Its structure is characterized by three key components: a 5'-O-dimethoxytrityl (DMTr) group, a Locked Nucleic Acid (LNA) modification on the sugar moiety, and a 3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (CED) group.[1] The LNA modification involves a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar, resulting in a bicyclic structure.[2] This conformational lock significantly enhances the binding affinity and nuclease resistance of oligonucleotides into which it is incorporated.

Chemical Structure:

The fundamental structure of DMTr-LNA-U-3-CED-Phosphoramidite is that of a ribonucleoside with a constrained bicyclic formation.[1][2] The DMTr group at the 5' position serves as a protecting group during solid-phase oligonucleotide synthesis, which is removed at the beginning of each coupling cycle. The phosphoramidite group at the 3' position is the reactive moiety that enables the formation of the phosphodiester linkage to the next nucleotide in the growing oligonucleotide chain.

Chemical Properties Summary:

A summary of the key chemical properties of DMTr-LNA-U-3-CED-Phosphoramidite is presented in the table below. Data for related LNA phosphoramidites are also included for comparison.

| Property | DMTr-LNA-U-3-CED-Phosphoramidite | DMTr-LNA-5MeU-3-CED-Phosphoramidite | DMTr-LNA-C(Bz)-3-CED-phosphoramidite | DMTr-LNA-G(iBu)-3'-CED-phosphoramidite |

| CAS Number | 206055-76-7[1] | 206055-75-6[3] | 206055-78-9[2] | 206055-77-8[4] |

| Molecular Formula | C40H47N4O9P[1][5] | C41H49N4O9P[3] | C47H52N5O9P[2] | C45H54N7O9P[4] |

| Molecular Weight | 758.8 g/mol [1][5] | 772.8 g/mol [3] | 861.9 g/mol [2] | 867.93 g/mol [4] |

| Appearance | Crystalline solid[3] | Solid[4] | Not specified | Solid[4] |

| Solubility | Sparingly soluble in DMSO and Ethanol (1-10 mg/ml for the 5MeU variant)[3] | Sparingly soluble in DMSO and Ethanol (1-10 mg/ml)[3] | Not specified | Not specified |

| Storage | -20°C[1][2] | -20°C[3] | -20°C[2] | Not specified |

Experimental Protocols: Oligonucleotide Synthesis

The incorporation of DMTr-LNA-U-3-CED-Phosphoramidite into oligonucleotides follows the standard phosphoramidite chemistry on an automated DNA synthesizer, with some crucial modifications to the standard protocol.[6][7] Due to the steric hindrance of the LNA monomer, adjustments to coupling and oxidation times are necessary for efficient synthesis.[6]

Reagent Preparation:

-

Phosphoramidite Solution: Dissolve DMTr-LNA-U-3-CED-Phosphoramidite in anhydrous acetonitrile (B52724) to the standard concentration recommended by the synthesizer manufacturer (typically 0.1 M).

-

Activator: A standard activator solution, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), is used.

-

Oxidizing Solution: A standard solution of iodine in tetrahydrofuran/pyridine/water is used.

-

Capping Reagents: Acetic anhydride (B1165640) and N-methylimidazole solutions are used for the capping step.

-

Deblocking Reagent: A solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) is used for detritylation.

Automated Solid-Phase Synthesis Cycle:

The following diagram illustrates the key steps in a single cycle of LNA-modified oligonucleotide synthesis.

Caption: Workflow for LNA-modified oligonucleotide synthesis.

Detailed Steps:

-

Deblocking: The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking acid.

-

Coupling: The DMTr-LNA-U-3-CED-Phosphoramidite solution is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of 180-250 seconds is recommended to ensure high coupling efficiency.[6]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the iodine solution. A longer oxidation time of 45 seconds is recommended.[6]

These four steps are repeated for each nucleotide to be added to the sequence.

Post-Synthesis Processing

Cleavage and Deprotection:

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed. This is typically achieved by treating the support with concentrated aqueous ammonia.[7] Standard deprotection protocols are generally applicable to LNA-containing oligonucleotides.[6]

Purification:

The crude oligonucleotide product can be purified using standard methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).[6][7] If the final 5'-DMTr group was left on during synthesis (DMT-on purification), it can be used as a handle for RP-HPLC purification. The DMTr group is then removed post-purification.

Logical Relationships in Synthesis

The successful synthesis of high-quality LNA-modified oligonucleotides relies on the careful optimization of several interdependent parameters. The following diagram illustrates the key relationships.

Caption: Key factors influencing LNA oligonucleotide synthesis success.

References

- 1. DMTr-LNA-U-3-CED-phosphoramidite, 206055-76-7 | BroadPharm [broadpharm.com]

- 2. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]

- 3. caymanchem.com [caymanchem.com]

- 4. DMTr-LNA-G(iBu)-3'-CED-phosphoramidite | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of Molecular Biology: A Technical Guide to LNA®-Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA®) modified oligonucleotides have emerged as a powerful tool in molecular biology, offering unprecedented enhancements in a wide range of applications. This guide provides an in-depth overview of the core benefits of LNA® technology, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its adoption in research and drug development.

Core Advantages of LNA®-Modified Oligonucleotides

LNA® oligonucleotides are a class of nucleic acid analogs where the ribose sugar is conformationally locked by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural constraint pre-organizes the oligonucleotide into a helical geometry, leading to several significant advantages over traditional DNA and RNA oligonucleotides.

Unprecedented Binding Affinity and Thermal Stability

The locked ribose structure of LNA® significantly increases the binding affinity of oligonucleotides for their complementary DNA or RNA targets. This enhanced affinity translates to a higher melting temperature (Tm), the temperature at which 50% of the oligonucleotide is duplexed with its target. Each incorporation of an LNA® monomer can increase the Tm by 2–8°C.[1][2] This property allows for the design of shorter probes and primers that still maintain high Tm values, which is particularly advantageous for targeting short sequences like microRNAs (miRNAs) or for applications requiring high-temperature conditions.[1]

Exceptional Specificity and Mismatch Discrimination

LNA®-modified oligonucleotides exhibit superior specificity, enabling the discrimination of targets that differ by a single nucleotide. This is crucial for applications such as single nucleotide polymorphism (SNP) genotyping, where the difference in Tm (ΔTm) between a perfectly matched and a mismatched probe can be as high as 20°C for LNA® probes, a level of discrimination not achievable with standard DNA probes.[3] This high specificity also minimizes off-target effects in therapeutic applications.[4]

Enhanced Nuclease Resistance and In Vivo Stability

The modified backbone of LNA® oligonucleotides confers significant resistance to degradation by endonucleases and exonucleases.[5][6] This increased stability translates to a longer half-life in serum and in vivo, a critical feature for the development of antisense therapeutics and other in vivo applications.[4][5] For instance, LNA®/DNA gapmers have been shown to be significantly more stable in human serum than unmodified DNA oligonucleotides.[6]

Quantitative Data Summary

The following tables summarize the quantitative benefits of LNA®-modified oligonucleotides across various applications.

| Parameter | LNA®-Modified Oligonucleotide | Conventional DNA/RNA Oligonucleotide | Reference(s) |

| Increase in Melting Temperature (Tm) per modification | +2 to +8°C | N/A | [1][2] |

| ΔTm for Single Nucleotide Mismatch | Up to 20°C | Typically 0.5–3°C | [3][7] |

| Serum Half-life | Significantly increased (e.g., ~15 hours for LNA/DNA gapmer) | Short (e.g., ~1.5 hours for unmodified DNA) | [6] |

| Signal Intensity in FISH | Up to 22-fold increase | Baseline | [8] |

Table 1: Comparison of Biophysical and Performance Metrics.

| Application | Parameter | Quantitative Improvement with LNA® | Reference(s) |

| SNP Genotyping | Mismatch Discrimination (ΔTm) | ΔTm values are often around 20°C for single mismatches. | [3] |

| In Situ Hybridization (ISH) | Signal Intensity | Up to a 22-fold increase in fluorescence intensity has been observed. | [8] |

| Antisense Therapy | Serum Stability | LNA/DNA/LNA end-blocked oligonucleotides have a half-life of ~15 hours in human serum, a 10-fold increase over unmodified DNA. | [6] |

| qPCR | Sensitivity | Enables detection from as little as 1 pg of starting total RNA for miRNA. | [9] |

Table 2: Application-Specific Performance Enhancements.

Key Applications and Experimental Protocols

LNA® technology has been successfully applied across a spectrum of molecular biology techniques.

Quantitative PCR (qPCR) for miRNA Detection

LNA®-enhanced primers and probes provide the necessary specificity and sensitivity to accurately quantify short and often low-abundance miRNAs.

Experimental Protocol: miRNA Quantification using LNA®-based qPCR

-

RNA Isolation: Isolate total RNA from cells or tissues using a suitable method.

-

Reverse Transcription (RT):

-

Prepare a universal RT reaction mix containing a poly(A) polymerase and reverse transcriptase.

-

Add 20 ng of total RNA to the RT mix in a final volume of 20 µl.

-

Incubate at 40°C for 60 minutes to polyadenylate the miRNA and synthesize cDNA using a universal poly(T) primer with a 5' universal tag.

-

Inactivate the enzymes at 95°C for 5 minutes.[1]

-

-

qPCR:

-

Prepare a qPCR reaction mix containing a master mix (e.g., SYBR® Green or probe-based), an LNA®-enhanced miRNA-specific forward primer, and a universal reverse primer.

-

Add the cDNA template to the qPCR mix.

-

Perform qPCR with the following cycling conditions: 95°C for 4 minutes, followed by 45 cycles of 95°C for 15 seconds and 60°C for 45 seconds.[10]

-

-

Data Analysis: Determine the Cq values and perform relative quantification using appropriate reference genes.

Fluorescence In Situ Hybridization (FISH)

The high affinity of LNA® probes allows for shorter probe designs, leading to better penetration into cells and tissues and significantly improved signal-to-noise ratios in FISH experiments.[11]

Experimental Protocol: LNA®-FISH for mRNA Detection in Embryos

-

Probe Design:

-

Design 20–24 nucleotide long LNA® probes with a Tm of approximately 75°C.[12]

-

Incorporate LNA® bases at every third position.

-

Label the probe with a fluorophore (e.g., DIG).

-

-

Sample Preparation: Fix embryos in 4% paraformaldehyde (PFA) and prepare for hybridization.

-

Hybridization:

-

Pre-hybridize the samples in hybridization buffer for 2 hours at a temperature 22°C below the calculated probe:RNA duplex melting temperature.

-

Hybridize overnight with the LNA® probe at a final concentration of 5 nM.[13]

-

-

Washing:

-

Perform stringent washes to remove unbound probes. This typically involves washes with 2xSSC and 0.2xSSC at the hybridization temperature.[13]

-

-

Detection:

-

Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Add a colorimetric or fluorescent substrate for visualization.

-

-

Imaging: Image the samples using a fluorescence microscope.

Single Nucleotide Polymorphism (SNP) Genotyping

The exceptional mismatch discrimination of LNA® probes makes them ideal for allele-specific PCR and hybridization-based SNP detection assays.[3]

Experimental Protocol: SNP Genotyping using LNA® Probes in Real-Time PCR

-

Primer and Probe Design:

-

Design PCR primers flanking the SNP of interest.

-

Design two allele-specific LNA® probes, each labeled with a different fluorophore (e.g., FAM and HEX). The LNA® bases should be positioned at and around the SNP site to maximize discrimination.[3]

-

-

Real-Time PCR:

-

Data Analysis:

-

Perform allelic discrimination analysis by plotting the fluorescence of the two reporter dyes. The resulting clusters will correspond to the different genotypes (homozygous for allele 1, homozygous for allele 2, and heterozygous).

-

Antisense Oligonucleotides for Gene Silencing

LNA® gapmers are potent antisense oligonucleotides that mediate the degradation of target RNA. They typically consist of a central "gap" of DNA monomers flanked by LNA® "wings".

Experimental Protocol: LNA® Gapmer-mediated Knockdown of lncRNA

-

LNA® Gapmer Design: Design 16-nucleotide long LNA® gapmers with a central 8-10 nucleotide DNA gap and 3-4 LNA® monomers on each flank. The backbone should have phosphorothioate (B77711) (PS) modifications to further enhance nuclease resistance.[2]

-

Cell Culture and Transfection:

-

Culture cells to the desired confluency.

-

Transfect the cells with the LNA® gapmer at a concentration of 100 nM to 5 µM using a suitable transfection reagent or through unassisted delivery ("gymnosis").[2]

-

-

Incubation: Incubate the cells for 48–72 hours to allow for target RNA degradation.[2]

-

Analysis of Knockdown:

-

Isolate RNA from the cells.

-

Quantify the expression of the target RNA using RT-qPCR to determine the knockdown efficiency.

-

Perform downstream functional assays to assess the phenotypic consequences of gene silencing.

-

Visualizing LNA®-Based Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key processes involving LNA®-modified oligonucleotides.

Caption: Mechanism of action of an LNA® gapmer antisense oligonucleotide.

Caption: Experimental workflow for miRNA quantification using LNA®-based qPCR.

Caption: Logical workflow for designing LNA®-modified probes.

Conclusion

LNA®-modified oligonucleotides represent a significant advancement in nucleic acid chemistry, providing researchers and drug developers with tools of enhanced affinity, specificity, and stability. These properties translate into superior performance in a wide array of molecular biology applications, from sensitive detection of nucleic acids to potent and durable gene silencing. By understanding and applying the principles and protocols outlined in this guide, scientists can leverage the power of LNA® technology to accelerate their research and development efforts.

References

- 1. qiagen.com [qiagen.com]

- 2. qiagen.com [qiagen.com]

- 3. SNP Detection [qiagen.com]

- 4. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. miRNA Quantification [qiagen.com]

- 10. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Custom LNA Fish Probes [qiagen.com]

- 13. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Locked Nucleic Acids on the Thermal Stability of DNA and RNA Duplexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) has emerged as a important synthetic nucleotide analog, revolutionizing the fields of molecular diagnostics, antisense therapeutics, and nucleic acid-based research. Its defining feature, a methylene (B1212753) bridge that locks the ribose sugar in a C3'-endo conformation, pre-organizes the oligonucleotide into an A-form helical structure. This conformational rigidity significantly enhances the thermal stability of duplexes formed with complementary DNA and RNA strands. This guide provides an in-depth examination of the thermodynamic principles governing LNA-containing duplexes, presents quantitative stability data, and details the experimental protocols used for their characterization.

Core Principles of LNA-Mediated Duplex Stabilization

The enhanced thermal stability of LNA-containing duplexes is primarily attributed to two key factors:

-

Structural Pre-organization : The methylene bridge between the 2'-O and 4'-C atoms of the ribose sugar restricts its conformational flexibility. This "locks" the sugar in the C3'-endo pucker, which is characteristic of A-form helices (like RNA-RNA duplexes). In an unmodified single-stranded DNA, the sugar is flexible. Upon hybridization, this flexible DNA must adopt the correct conformation, which is entropically unfavorable. Because LNA is already in the ideal conformation for A-form duplex formation, the entropic penalty for hybridization is significantly reduced, leading to a more stable duplex.[1][2]

-

Enhanced Stacking Interactions : The rigid, A-form geometry induced by LNA improves the base stacking interactions within the duplex. These enhanced stacking forces, particularly the 3'-stacking interactions, contribute favorably to the overall free energy of duplex formation, making the structure more stable.[1]

This increase in stability is quantified by a significant rise in the melting temperature (Tm), the temperature at which half of the duplex strands are dissociated. The incorporation of a single LNA monomer can increase the Tm by 2–10°C.[2][3]

Quantitative Analysis of Thermal Stability

The stability of LNA-modified duplexes can be precisely quantified by measuring the change in melting temperature (ΔTm) per modification and by determining the thermodynamic parameters of duplex formation.

Change in Melting Temperature (ΔTm)

The introduction of LNA monomers into a DNA or RNA oligonucleotide leads to a predictable and significant increase in the melting temperature of its duplex.

| Duplex Type | ΔTm per LNA Modification (°C) | Reference |

| LNA-DNA / DNA | +1 to +8 | [2] |

| LNA-RNA / RNA | +2 to +10 | [2] |

| LNA-LNA / LNA | > +5 | [2] |

Table 1: Typical increase in melting temperature (Tm) for each LNA monomer incorporated into a duplex.

Thermodynamic Parameters

The overall stability of a nucleic acid duplex is described by the Gibbs free energy change (ΔG°), which is composed of enthalpy (ΔH°, related to stacking and hydrogen bonding) and entropy (ΔS°, related to the ordering of the system) changes. These parameters are typically determined by analyzing UV melting curves at various strand concentrations. The nearest-neighbor model is a widely accepted framework for predicting the thermodynamic stability of a duplex based on the sum of contributions from adjacent base pairs.[4][5]

For LNA-modified duplexes, specialized sets of nearest-neighbor parameters have been developed. The tables below summarize the differential impact of introducing two consecutive LNA nucleotides into a DNA duplex, presented as the change in thermodynamic values compared to an unmodified DNA duplex.

Table 2: Differential Nearest-Neighbor Thermodynamic Parameters for Consecutive LNA·DNA Base Pairs (ΔΔH°, ΔΔS°, and ΔΔG°37) [5][6]

| Nearest-Neighbor (5'-LNA-3'/3'-DNA-5') | ΔΔH° (kcal/mol) | ΔΔS° (cal/mol·K) | ΔΔG°37 (kcal/mol) |

| +A+A/TT | -10.3 | -31.2 | -0.6 |

| +A+T/TA | -10.8 | -31.8 | -1.0 |

| +T+A/AT | -9.0 | -25.2 | -1.2 |

| +A+C/TG | -13.0 | -38.0 | -1.3 |

| +C+A/GT | -15.2 | -45.0 | -1.3 |

| +A+G/TC | -11.9 | -34.6 | -1.2 |

| +G+A/CT | -15.1 | -44.5 | -1.4 |

| +T+T/AA | -10.9 | -32.5 | -0.8 |

| +T+C/AG | -12.9 | -37.8 | -1.2 |

| +C+T/GA | -13.0 | -37.9 | -1.3 |

| +T+G/AC | -12.8 | -36.9 | -1.4 |

| +G+T/CA | -12.1 | -34.2 | -1.5 |

| +C+C/GG | -17.5 | -48.9 | -2.3 |

| +G+G/CC | -17.0 | -48.4 | -2.0 |

| +C+G/GC | -14.7 | -41.3 | -1.9 |

| +G+C/CG | -16.4 | -46.2 | -2.1 |

Note: Values represent the difference between LNA·DNA and DNA·DNA duplexes (ΔValue = ValueLNA - ValueDNA). +N indicates an LNA nucleotide. Data adapted from Owczarzy et al., Biochemistry, 2011.[5][6] The negative ΔΔG°37 values across all sequences confirm that the inclusion of consecutive LNAs consistently stabilizes the DNA duplex.[5]

Visualizing LNA Structure and Experimental Processes

Diagrams created using the DOT language help illustrate the core concepts and workflows associated with LNA thermal stability analysis.

Experimental Protocol: UV Thermal Denaturation Analysis

The gold-standard method for determining the thermal stability of nucleic acid duplexes is UV-Vis thermal denaturation, also known as a melting experiment.[7][8]

Materials and Reagents

-

Oligonucleotides : Lyophilized, purified LNA-modified and unmodified DNA/RNA strands.

-

Melting Buffer : A common buffer is 10 mM Sodium Phosphate, 1 M NaCl, 0.1 mM EDTA, pH 7.0. High salt concentrations are used to minimize charge repulsion between the phosphate backbones.

-

Nuclease-free Water .

-

Quartz Cuvettes : 1 cm path length, suitable for UV spectroscopy.[7]

Sample Preparation

-

Resuspend Oligonucleotides : Dissolve lyophilized single-stranded oligonucleotides in nuclease-free water to create concentrated stock solutions (e.g., 100 µM).

-

Determine Concentration : Measure the absorbance of the single-strand stock solutions at 260 nm (A260) at a high temperature (e.g., 85-90°C) where the strands are fully melted. Calculate the concentration using the Beer-Lambert law (A = εbc), where ε is the extinction coefficient of the specific sequence.

-

Prepare Duplex Solutions : Mix equimolar amounts of the complementary strands in the final melting buffer to the desired concentration (e.g., 1-10 µM). For thermodynamic analysis, a series of dilutions should be prepared.

-

Anneal Duplexes : Heat the duplex solutions to 95°C for 5 minutes, then allow them to cool slowly to room temperature over several hours. This ensures proper formation of the duplex structure.[7]

Instrumentation and Measurement

-

Instrument : Use a UV-Vis spectrophotometer equipped with a multi-cell Peltier temperature controller.[7][9]

-

Setup :

-

Melting Run :

-

Transfer the annealed duplex sample to a quartz cuvette.

-

Place the cuvette in the Peltier block.

-

Set the temperature program. A typical program involves:

-

Equilibration at a starting temperature (e.g., 20°C).

-

A heating ramp at a constant rate (e.g., 0.5°C or 1.0°C per minute) to a final temperature (e.g., 95°C).[7][9]

-

(Optional) A cooling ramp back to the starting temperature to check for hysteresis, which indicates whether the melting process is reversible.

-

-

Initiate the program to collect absorbance data as a function of temperature.

-

Data Analysis

-

Generate Melting Curve : Plot the recorded A260 values against temperature. The resulting plot should be a sigmoidal curve, where the absorbance increases as the duplex dissociates (the hyperchromic effect).[8]

-

Determine Melting Temperature (Tm) : The Tm is the temperature at which 50% of the duplexes are denatured. It is most accurately determined by calculating the first derivative of the melting curve (dA/dT vs. T). The peak of this derivative plot corresponds to the Tm.[8]

-

Calculate Thermodynamic Parameters (van't Hoff Analysis) : To determine ΔH° and ΔS°, perform melting experiments at several different total oligonucleotide concentrations (CT). Plot 1/Tm (in Kelvin) versus ln(CT). For non-self-complementary duplexes, the relationship is:

1/Tm = (R/ΔH°)ln(CT/4) + (ΔS°/ΔH°)

The slope of the resulting line is (R/ΔH°) and the y-intercept is (ΔS°/ΔH°), allowing for the calculation of both parameters.[11] Gibbs free energy at 37°C (310.15 K) can then be calculated using the equation: ΔG°37 = ΔH° - (310.15 K)ΔS° .

Conclusion

The incorporation of Locked Nucleic Acids provides a powerful and predictable method for enhancing the thermal stability of DNA and RNA duplexes. This stabilization, driven by the pre-organized A-form geometry and improved stacking interactions of the LNA monomer, translates to a significant increase in melting temperature. The ability to precisely tune duplex stability by varying the number and position of LNA modifications has made LNA an indispensable tool in the development of high-affinity antisense oligonucleotides, diagnostic probes, and other nucleic acid-based technologies. The standardized protocols for UV thermal melting analysis provide a robust framework for quantifying these effects, enabling researchers and developers to engineer oligonucleotides with optimized thermodynamic profiles for their specific applications.

References

- 1. Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with Locked Nucleic Acids (LNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into structure, dynamics and hydration of locked nucleic acid (LNA) strand-based duplexes from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]

- 9. agilent.com [agilent.com]

- 10. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 11. The influence of locked nucleic acid residues on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes - PMC [pmc.ncbi.nlm.nih.gov]

DMTr-LNA-U-3-CED-Phosphoramidite CAS number and molecular weight

A Comprehensive Technical Guide to DMTr-LNA-U-3-CED-Phosphoramidite for Researchers and Drug Development Professionals

This guide provides an in-depth overview of DMTr-LNA-U-3-CED-Phosphoramidite, a key building block in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing LNA technology for therapeutic and diagnostic applications.

Core Compound Data

DMTr-LNA-U-3-CED-Phosphoramidite is a synthetic nucleoside phosphoramidite (B1245037) used in automated solid-phase oligonucleotide synthesis. The "LNA" designation indicates the presence of a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which locks the conformation of the nucleotide. This conformational rigidity significantly enhances the binding affinity and nuclease resistance of the resulting oligonucleotide.

| Property | Value |

| CAS Number | 206055-76-7[1] |

| Molecular Weight | 758.80 g/mol [2] |

| Chemical Formula | C40H47N4O9P[1] |

Chemical Structure

The structure of DMTr-LNA-U-3-CED-Phosphoramidite is characterized by the dimethoxytrityl (DMTr) protecting group on the 5'-hydroxyl, the locked nucleic acid modification on the sugar, the uridine (B1682114) base, and the 3'-cyanoethyl-N,N-diisopropylphosphoramidite group.

Caption: Chemical structure of DMTr-LNA-U-3-CED-Phosphoramidite.

Note: A placeholder is used for the chemical structure image as direct rendering from chemical notation is not supported. In a real-world scenario, a 2D chemical structure drawing would be inserted here.

Experimental Protocols: LNA Oligonucleotide Synthesis

DMTr-LNA-U-3-CED-Phosphoramidite is incorporated into oligonucleotides using standard automated solid-phase phosphoramidite chemistry.[3] The synthesis cycle is a series of chemical reactions that sequentially add nucleotide building blocks to a growing chain attached to a solid support.

Materials and Reagents:

-

DMTr-LNA-U-3-CED-Phosphoramidite

-

Standard DNA or RNA phosphoramidites (A, C, G, T/U)

-

Solid support (e.g., controlled pore glass)

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Capping reagents (e.g., acetic anhydride (B1165640) and 1-methylimidazole)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., aqueous ammonia)

-

Anhydrous acetonitrile

Standard Synthesis Cycle:

-

Deblocking: The 5'-DMTr protecting group is removed from the nucleotide attached to the solid support using the deblocking solution.

-

Coupling: The DMTr-LNA-U-3-CED-Phosphoramidite, dissolved in anhydrous acetonitrile, is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutations in the final product.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

This four-step cycle is repeated for each nucleotide to be added to the sequence. After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The crude oligonucleotide is then typically purified by HPLC.

Caption: Standard workflow for solid-phase LNA oligonucleotide synthesis.

Applications and Significance

Oligonucleotides containing LNA modifications, such as those synthesized using DMTr-LNA-U-3-CED-Phosphoramidite, have a wide range of applications in research and drug development due to their enhanced properties.

Therapeutic Applications:

-

Antisense Oligonucleotides: LNA-modified oligonucleotides can be used to inhibit the expression of specific genes by binding to their corresponding mRNA, leading to its degradation.[4][5]

-

RNA Interference (RNAi): LNA modifications can be incorporated into siRNAs to improve their stability and potency in gene silencing applications.[5]

-

Splice-Switching Oligonucleotides: These can be used to modulate the splicing of pre-mRNA, which has therapeutic potential for various genetic disorders.

-

MicroRNA Inhibition: LNA-based anti-miRs are potent inhibitors of microRNA function and are being explored as therapeutics for diseases where miRNAs are dysregulated.[6]

Diagnostic and Research Applications:

-

Probes for In Situ Hybridization (ISH) and PCR: The high binding affinity of LNA-containing probes allows for shorter probe designs and improved specificity in detecting nucleic acid sequences.

-

Gene Modification: LNA-modified single-stranded DNA oligonucleotides have been shown to enable subtle gene modifications in cells, even in the presence of active mismatch repair machinery.[7]

-

Nucleic Acid Diagnostics: The enhanced thermal stability and mismatch discrimination of LNA-modified oligonucleotides make them valuable tools for various diagnostic assays.[8]

The use of DMTr-LNA-U-3-CED-Phosphoramidite and other LNA monomers allows for the rational design of oligonucleotides with tailored properties for a growing number of advanced applications.

References

- 1. DMTr-LNA-U-3-CED-phosphoramidite, 206055-76-7 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]

- 4. US20020068709A1 - Therapeutic uses of LNA-modified oligonucleotides - Google Patents [patents.google.com]

- 5. cosmobio.co.jp [cosmobio.co.jp]

- 6. LNA-modified oligonucleotides mediate specific inhibition of microRNA function. | Semantic Scholar [semanticscholar.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

The Gatekeeper of Synthesis: A Technical Guide to the DMTr Group in Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of oligonucleotide synthesis, the success of constructing DNA and RNA molecules hinges on the strategic use of protecting groups. Among these, the 4,4'-dimethoxytrityl (DMTr) group stands as a cornerstone of phosphoramidite (B1245037) chemistry, acting as a temporary guardian for the 5'-hydroxyl function of the growing oligonucleotide chain. This technical guide provides an in-depth exploration of the pivotal role of the DMTr group, detailing its chemical properties, application in solid-phase synthesis, and its utility in the purification of synthetic oligonucleotides.

The Essential Role of the DMTr Protecting Group

The primary function of the DMTr group in phosphoramidite chemistry is to reversibly block the 5'-hydroxyl group of a nucleoside phosphoramidite monomer. This protection is critical for two main reasons:

-

Directing the Synthesis: Oligonucleotide synthesis proceeds in a specific 3' to 5' direction. By protecting the 5'-hydroxyl, the DMTr group ensures that the incoming phosphoramidite couples exclusively with the free 3'-hydroxyl of the growing chain, which is anchored to a solid support. This prevents uncontrolled polymerization and ensures the correct sequence is assembled.[1][2]

-

Preventing Unwanted Side Reactions: The 5'-hydroxyl is a reactive nucleophile that could otherwise participate in undesirable side reactions during the coupling and oxidation steps of the synthesis cycle. The bulky nature of the DMTr group provides steric hindrance, effectively shielding the hydroxyl group from such reactions.

The selection of the DMTr group for this crucial role is due to its unique combination of properties: it is stable under the basic and neutral conditions of the synthesis cycle but can be readily and quantitatively removed under mild acidic conditions.[3] This selective lability is fundamental to the cyclic and repetitive nature of solid-phase oligonucleotide synthesis.

The Chemistry of DMTr Protection and Deprotection (Detritylation)

The DMTr group is introduced onto the 5'-hydroxyl of the nucleoside using 4,4'-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base. This protected nucleoside is then converted into a phosphoramidite monomer.

The removal of the DMTr group, a process known as detritylation or deblocking, is a critical step that initiates each cycle of nucleotide addition. This is typically achieved by treating the solid-support-bound oligonucleotide with a weak acid, most commonly dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane (B109758) or toluene (B28343).[4]

The mechanism of detritylation involves the acid-catalyzed cleavage of the ether linkage between the DMTr group and the 5'-oxygen of the nucleoside. This releases the highly stable dimethoxytrityl cation, which is intensely orange-colored. The intensity of this color can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time.[4]

Quantitative Analysis of Detritylation

The efficiency and speed of detritylation are critical for the overall success of oligonucleotide synthesis. Incomplete detritylation leads to failure sequences (n-1 mers), while prolonged exposure to acid can cause depurination, particularly at adenosine (B11128) and guanosine (B1672433) residues. The choice of acid and the duration of the detritylation step are therefore crucial parameters to optimize.

| Acid | Concentration | Depurination Half-Time (dG) | Comments |

| Dichloroacetic Acid (DCA) | 3% | > 3% TCA | Milder acid, often preferred to minimize depurination. |

| Trichloroacetic Acid (TCA) | 3% | Faster than 3% DCA | Stronger acid, allows for faster detritylation but with a higher risk of depurination. |

Data compiled from multiple sources.

| Detritylation Conditions | Yield of Full-Length T10-mer |

| 3% DCA, 110 seconds | 89% |

| 3% DCA, 40 seconds | 87% |

| 3% DCA, 20 seconds | 73% |

Data adapted from a study on the optimization of detritylation.

The Solid-Phase Oligonucleotide Synthesis Cycle

The DMTr group is central to the four-step cycle of solid-phase oligonucleotide synthesis. This automated process allows for the rapid and efficient assembly of custom DNA and RNA sequences.

Step 1: Detritylation: The synthesis cycle begins with the removal of the 5'-DMTr group from the nucleoside attached to the solid support, using a weak acid. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

Step 2: Coupling: The next phosphoramidite monomer, activated by a catalyst such as tetrazole, is added. The activated phosphoramidite couples with the free 5'-hydroxyl of the growing oligonucleotide chain.

Step 3: Capping: To prevent unreacted 5'-hydroxyl groups (failure sequences) from participating in subsequent cycles, they are permanently blocked by acetylation in a "capping" step.

Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

DMTr-On Purification: A Powerful Strategy for High-Purity Oligonucleotides

A significant advantage of the DMTr group extends beyond its role as a protecting group to a powerful purification handle. In "DMTr-on" purification, the final 5'-DMTr group is intentionally left on the full-length oligonucleotide after synthesis. This imparts a significant hydrophobic character to the desired product, allowing for its selective retention on a reversed-phase chromatography matrix, while the more hydrophilic, shorter "failure" sequences (which lack the DMTr group) are washed away.

This method is highly effective for purifying oligonucleotides, particularly for longer sequences, and can be performed using high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) cartridges.

Comparison of Purification Methods

| Purification Method | Principle | Typical Purity | Typical Yield | Advantages | Disadvantages |

| DMTr-On RP-HPLC | Hydrophobicity | >90% | 50-70% | High purity, good for modified oligos. | Requires specialized equipment. |

| DMTr-On SPE | Hydrophobicity | 80-95% | 60-95% | Fast, cost-effective, high throughput. | Purity may be lower than HPLC. |

| PAGE | Size and Charge | >95% | 20-50% | Excellent for resolving long oligos and removing n-1 mers. | Lower yield, more labor-intensive. |

Purity and yield can vary depending on the oligonucleotide sequence, length, and synthesis quality.

Experimental Protocols

On-Support Detritylation (During Synthesis)

This protocol describes a typical detritylation step within an automated solid-phase oligonucleotide synthesis cycle.

-

Reagent: 3% Dichloroacetic Acid (DCA) in Toluene.

-

Procedure:

-

The synthesis column containing the CPG-bound oligonucleotide is washed with anhydrous acetonitrile to remove any residual moisture and reagents from the previous step.

-

The 3% DCA in toluene solution is passed through the synthesis column for a predetermined time (e.g., 60-120 seconds). The flow of the orange-colored effluent containing the DMTr cation is directed to a spectrophotometer for real-time monitoring of the coupling efficiency.

-

The column is then thoroughly washed with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMTr group before proceeding to the coupling step.

-

Post-Purification Detritylation (DMTr-Off)

This protocol is for removing the final DMTr group from an oligonucleotide that has been purified by DMTr-on HPLC.

-

Reagent: 80% Acetic Acid in water.

-

Procedure:

-

The purified, lyophilized DMTr-on oligonucleotide is dissolved in 80% acetic acid.

-

The solution is incubated at room temperature for 15-30 minutes.

-

The detritylated oligonucleotide is then precipitated by the addition of a salt solution (e.g., 3 M sodium acetate) and a water-miscible organic solvent (e.g., ethanol (B145695) or n-butanol).

-

The precipitated oligonucleotide is collected by centrifugation, washed with the organic solvent, and dried.

-

DMTr-On Reversed-Phase HPLC Purification

-

Sample Preparation: The crude oligonucleotide solution, after cleavage from the solid support and deprotection of the base and phosphate protecting groups (while keeping the 5'-DMTr group intact), is filtered to remove any particulate matter.

-

Chromatography System: A reversed-phase HPLC system equipped with a C18 column is used.

-

Mobile Phases:

-

Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

-

Buffer B: 0.1 M TEAA in 50% acetonitrile/water.

-

-

Purification Protocol:

-

The column is equilibrated with a low percentage of Buffer B.

-

The crude oligonucleotide sample is injected onto the column.

-

A shallow gradient of increasing Buffer B is applied to wash off the hydrophilic failure sequences (DMTr-off).

-

A steeper gradient of Buffer B is then used to elute the retained DMTr-on oligonucleotide.

-

The fractions containing the purified DMTr-on product are collected.

-

-

Post-Purification: The collected fractions are combined, and the solvent is removed by lyophilization. The final DMTr group is then removed using the post-purification detritylation protocol described above.

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable tool in modern phosphoramidite chemistry. Its clever design, offering stability during the synthesis cycle and facile removal under mild acidic conditions, has been fundamental to the automation and success of solid-phase oligonucleotide synthesis. Furthermore, its application as a hydrophobic handle in "DMTr-on" purification provides a robust and efficient method for obtaining high-purity oligonucleotides essential for research, diagnostics, and the development of nucleic acid-based therapeutics. A thorough understanding of the chemistry and handling of the DMTr group is therefore paramount for any professional engaged in the synthesis and application of synthetic DNA and RNA.

References

Principles of Locked Nucleic Acid (LNA) Technology: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Locked Nucleic Acid (LNA) technology represents a significant advancement in nucleic acid-based research, diagnostics, and therapeutics. LNA are modified RNA nucleotides containing a methylene (B1212753) bridge that "locks" the ribose ring in a C3'-endo conformation, characteristic of A-form RNA duplexes.[1][2] This structural constraint confers unprecedented thermal stability, enhanced binding affinity, and improved nuclease resistance to oligonucleotides incorporating LNA monomers.[3][4] These superior biophysical properties translate into remarkable specificity and potency in a wide array of applications, including quantitative real-time PCR (qPCR), fluorescence in situ hybridization (FISH), and antisense-mediated gene silencing. This guide provides a comprehensive overview of the core principles of LNA technology, detailed experimental protocols, and quantitative data to empower researchers in leveraging this powerful tool for their scientific endeavors.

Core Principles of Locked Nucleic Acid Technology

Chemical Structure and the "Locked" Conformation

Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose moiety is chemically modified with a methylene bridge connecting the 2'-oxygen and the 4'-carbon.[3][5] This bridge restricts the flexibility of the ribose ring, locking it in a 3'-endo (North) conformation.[3] This pre-organized structure mimics the geometry of RNA molecules within an A-form duplex, which is the conformation adopted by RNA-DNA and RNA-RNA helices.[6] This structural rigidity is the cornerstone of LNA's unique properties.

Mechanism of Action and Biophysical Properties

The locked conformation of the ribose in LNA monomers significantly enhances the hybridization properties of LNA-containing oligonucleotides. By pre-organizing the sugar phosphate (B84403) backbone for Watson-Crick base pairing, the entropic penalty of hybridization is reduced, leading to a substantial increase in binding affinity for complementary DNA and RNA targets.[2][7]

Key biophysical properties of LNA oligonucleotides include:

-

Unprecedented Thermal Stability: The incorporation of LNA monomers into a DNA or RNA oligonucleotide dramatically increases the melting temperature (Tm) of the resulting duplex. Each LNA modification can increase the Tm by 2 to 8°C.[8][9] This allows for the use of shorter probes and primers with high annealing temperatures, improving specificity.

-

Enhanced Binding Affinity: The rigid structure of LNA leads to more stable duplex formation with complementary strands, resulting in significantly higher binding affinity compared to traditional DNA or RNA oligonucleotides.[3]

-

Superior Mismatch Discrimination: LNA-containing probes exhibit exceptional single-nucleotide mismatch discrimination. The structural rigidity of the LNA-target duplex makes it highly sensitive to any disruption in base pairing, leading to a greater destabilization upon a mismatch.[7][10]

-

Increased Nuclease Resistance: The 2'-O, 4'-C-methylene bridge protects LNA-containing oligonucleotides from degradation by endo- and exonucleases, conferring a longer half-life in biological fluids and in vivo.[4]

-

Low Toxicity: LNA oligonucleotides have been shown to have low toxicity, making them suitable for therapeutic applications.[11] However, some studies have noted potential hepatotoxicity with certain LNA designs and high doses.[12]

LNA oligonucleotides can be synthesized in various formats to suit different applications, including:

-

LNA mixmers: Oligonucleotides containing a mixture of LNA and DNA/RNA bases.

-

LNA gapmers: These consist of a central block of DNA monomers flanked by LNA "wings." This design is particularly effective for antisense applications as the DNA gap can recruit RNase H to cleave the target RNA.[13]

Quantitative Data on LNA Performance

The enhanced performance of LNA oligonucleotides can be quantified through various parameters, most notably the change in melting temperature (ΔTm) and the degree of mismatch discrimination.

Table 1: Increase in Melting Temperature (Tm) per LNA Modification

| Duplex Type | ΔTm per LNA modification (°C) | Reference |

| LNA-DNA | +2 to +8 | [8][9] |

| LNA-RNA | +2 to +10 | [1] |

Note: The exact ΔTm can vary depending on the sequence context, the position of the LNA monomer, and the specific LNA chemistry used.

Table 2: Comparison of Mismatch Discrimination (ΔTm) between LNA and DNA Probes

| Mismatch Type | ΔTm for DNA Probe (°C) | ΔTm for LNA Probe (°C) | Improvement with LNA | Reference |

| A•A | 8.4 | 12.3 | Significant | [10] |

| G•T | 6.3 | 5.5 | Decreased | [10] |

| C•C | Variable | Enhanced | Significant | [7] |

| A•G | Variable | Enhanced | Significant | [7] |

| C•A | Variable | Impaired in some contexts | Variable | [7] |

Note: ΔTm is the difference in melting temperature between a perfectly matched duplex and a duplex with a single mismatch. A larger ΔTm indicates better mismatch discrimination.

Experimental Protocols

LNA-Enhanced Quantitative Real-Time PCR (qPCR)

LNA-modified primers and probes offer enhanced specificity and sensitivity in qPCR applications, enabling the detection of low-abundance targets and the discrimination of single nucleotide polymorphisms (SNPs).

Protocol: Two-Step RT-qPCR using LNA Primers and SYBR Green Detection

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from cells or tissues using a standard protocol (e.g., TRIzol extraction).

-

Perform reverse transcription to synthesize cDNA using a reverse transcription kit. A typical reaction contains 1-2 µg of total RNA.

-

-

qPCR Reaction Setup:

-

Prepare a qPCR master mix on ice. For a 20 µl reaction, the components are:

-

10 µl 2x SYBR Green qPCR Master Mix

-

0.5 µl Forward LNA Primer (10 µM stock)

-

0.5 µl Reverse LNA Primer (10 µM stock)

-

2 µl cDNA template (diluted)

-

7 µl Nuclease-free water

-

-

Gently vortex the master mix and spin down.

-

Aliquot the master mix into qPCR plate wells.

-

Add the cDNA template to the respective wells.

-

Seal the plate, vortex briefly, and centrifuge to collect the contents.

-

-

qPCR Cycling Conditions:

-

Program the real-time PCR instrument with the following cycling conditions:

-

Initial Denaturation: 95°C for 2 minutes (1 cycle)

-

Denaturation: 95°C for 15 seconds (40 cycles)

-

Annealing/Extension: 60°C for 60 seconds (40 cycles)

-

-

Perform a melt curve analysis at the end of the run to verify the specificity of the amplification product.

-

LNA Fluorescence in situ Hybridization (FISH)

LNA-FISH probes provide superior sensitivity and specificity for the detection of specific RNA or DNA sequences within fixed cells or tissues.

Protocol: LNA-FISH for Cultured Cells

-

Cell Seeding and Fixation:

-

Seed cells on coverslips in a petri dish and culture overnight.

-

Wash cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[14]

-

Wash twice with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes at room temperature.[4]

-

Wash three times with PBS.

-

-

Hybridization:

-

Pre-warm a hybridization buffer (e.g., 50% formamide, 2x SSC) to 37°C.[4]

-

Dilute the fluorescently labeled LNA probe in the pre-warmed hybridization buffer to the desired concentration (typically in the low nanomolar range).

-

Apply the hybridization solution containing the LNA probe to the coverslip.

-

Incubate in a humidified chamber at 37°C overnight.[5]

-

-

Washing and Mounting:

-

Wash the coverslips three times with 2x SSC at 40°C for 5 minutes each to remove unbound probe.[5]

-

Perform a final wash in PBS.

-

Mount the coverslip on a microscope slide using a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging:

-

Visualize the fluorescent signal using a fluorescence microscope with appropriate filters.

-

Antisense LNA Gapmer-Mediated mRNA Knockdown

LNA gapmers are potent tools for silencing gene expression by mediating RNase H-dependent degradation of target mRNA.

Protocol: In Vitro Transfection of LNA Gapmers

-

Cell Seeding:

-

Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

-

-

Preparation of LNA Gapmer-Lipid Complexes:

-

Dilute the LNA gapmer in a serum-free medium.

-

In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in a serum-free medium.

-

Combine the diluted LNA gapmer and the diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow complex formation.

-

-

Transfection:

-

Aspirate the culture medium from the cells and replace it with fresh, antibiotic-free medium.

-

Add the LNA gapmer-lipid complexes to the cells dropwise.

-

Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

-

-

Analysis of Knockdown Efficiency:

-

After incubation, harvest the cells.

-

Isolate total RNA and perform RT-qPCR to quantify the expression level of the target mRNA.

-

Alternatively, perform a western blot to assess the reduction in the corresponding protein levels.

-

Mandatory Visualizations

Signaling Pathway: LNA-mediated Targeting of the Bcl-2 Apoptotic Pathway

Caption: LNA antisense targeting of Bcl-2 mRNA to promote apoptosis.

Experimental Workflow: LNA Gapmer-mediated Gene Silencing

Caption: Workflow for LNA gapmer-mediated gene silencing in cultured cells.

Logical Relationship: RNase H-mediated Cleavage by LNA Gapmers

Caption: Mechanism of RNase H-mediated cleavage by LNA gapmers.

Conclusion

Locked Nucleic Acid technology offers a powerful and versatile platform for researchers across various disciplines. The unique chemical modification of the ribose sugar confers exceptional biophysical properties, including high thermal stability, superior binding affinity, and enhanced nuclease resistance. These attributes translate into significant improvements in the specificity, sensitivity, and efficacy of nucleic acid-based applications. As demonstrated in this guide, LNA technology empowers researchers to design more robust and reliable experiments, from precise quantification of gene expression and high-resolution imaging of cellular targets to potent and specific gene silencing. With a solid understanding of the core principles and access to detailed protocols, scientists and drug development professionals are well-equipped to harness the full potential of LNA technology to advance their research and therapeutic goals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Improved melting temperature predictions for single LNA modifications in synthetic DNA oligonucleotides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 4. arborbiosci.com [arborbiosci.com]

- 5. abyntek.com [abyntek.com]

- 6. Therapeutic antisense oligonucleotides against cancer: hurdling to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ymc.co.jp [ymc.co.jp]

- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Down-modulation of cancer targets using locked nucleic acid (LNA)-based antisense oligonucleotides without transfection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ruo.mbl.co.jp [ruo.mbl.co.jp]

Unlocking Specificity: A Technical Guide to the Mismatch Discrimination Properties of LNA Probes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the exceptional mismatch discrimination properties of Locked Nucleic Acid (LNA) probes. We delve into the thermodynamic basis for their enhanced specificity, provide detailed experimental protocols for their evaluation, and present quantitative data to guide researchers in designing highly specific LNA-based assays for various molecular applications, including single nucleotide polymorphism (SNP) genotyping, allele-specific PCR, and fluorescence in situ hybridization (FISH).

Core Principles of LNA Mismatch Discrimination

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose ring is "locked" in an N-type (C3'-endo) conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][2] This structural constraint pre-organizes the phosphate (B84403) backbone and enhances base stacking, leading to a significant increase in the thermal stability of LNA-DNA or LNA-RNA duplexes.[1][3][4] Each LNA monomer incorporated into a DNA or RNA strand can increase the melting temperature (Tm) of the duplex by 2-8 °C.[2]

The remarkable ability of LNA probes to discriminate between perfectly matched and mismatched target sequences stems from this conformational rigidity. The locked ribose forces the duplex into an A-form geometry, which is more sensitive to disruptions caused by base mismatches compared to the more flexible B-form of DNA-DNA duplexes.[5][6] Consequently, the presence of a single mismatch in an LNA-containing duplex results in a more significant destabilization, leading to a larger difference in melting temperature (ΔTm) between the perfect match and the mismatch compared to conventional DNA probes.[1][7] This enhanced ΔTm is the foundation of the superior specificity of LNA probes in a variety of applications.[7]

Fluorescence experiments using 2-aminopurine (B61359) have suggested that LNA modifications enhance the base stacking of perfectly matched base pairs while decreasing the stabilizing stacking interactions of mismatched base pairs.[1][8][9] This differential effect on stacking energy further contributes to the high discriminatory power of LNA probes.

Quantitative Analysis of Mismatch Discrimination

The degree of mismatch discrimination can be quantified by the change in melting temperature (ΔTm) between a perfectly matched duplex and a duplex containing a single mismatch. A larger ΔTm indicates better discrimination. The following tables summarize quantitative data from UV melting experiments, illustrating the impact of LNA modification on mismatch discrimination.

Table 1: Comparison of ΔTm (°C) for a Single Mismatch in DNA vs. LNA Probes

| Mismatch Type | DNA Probe ΔTm (°C) | LNA Probe (Triplet LNA at Mismatch) ΔTm (°C) |

| A•A | 8.4 | 12.3 |

| G•T | 6.3 | 5.5 |

Data extracted from a study by Owczarzy et al., highlighting that while LNA modification generally increases mismatch discrimination, some exceptions like the G•T mismatch exist.[10]

Table 2: Impact of LNA Position on Mismatch Discrimination (ΔTm in °C)

| Mismatch | DNA Probe | LNA at Mismatch | LNA at Neighbors | LNA Triplet |

| Purine Mismatches | ||||

| A•A | 8.4 | 10.5 | 11.2 | 12.3 |

| G•G | 7.9 | 9.8 | 9.5 | 10.7 |

| A•G | 7.2 | 8.9 | 8.5 | 9.6 |

| Pyrimidine Mismatches | ||||

| C•C | 9.1 | 9.9 | 10.8 | 11.5 |

| T•T | 8.8 | 9.5 | 10.2 | 11.1 |

| C•T | 8.1 | 8.7 | 9.3 | 10.0 |

This table summarizes findings that a triplet of LNA residues centered on the mismatch generally provides the highest discriminatory power.[1][8][11] However, the optimal design can be sequence-dependent.[1]

Experimental Protocols for Evaluating Mismatch Discrimination

The primary method for quantifying the mismatch discrimination of LNA probes is through thermal melting analysis (Tm analysis). Real-time PCR-based methods are also widely used for functional validation in applications like SNP genotyping.

UV Melting Temperature (Tm) Analysis

This method directly measures the thermal stability of nucleic acid duplexes.

Objective: To determine the melting temperature (Tm) of perfectly matched and mismatched LNA-DNA duplexes and calculate the ΔTm.

Materials:

-

LNA-modified and unmodified DNA oligonucleotides (probes)

-

Complementary and mismatched DNA target oligonucleotides

-

Melting buffer (e.g., 1 M NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)

-

UV-Vis spectrophotometer with a temperature controller

Methodology:

-

Oligonucleotide Preparation: Resuspend and quantify all oligonucleotides.

-

Duplex Formation: Mix equimolar concentrations of the probe and target oligonucleotides in the melting buffer.

-

Denaturation and Annealing: Heat the mixture to 95°C for 5 minutes to ensure complete denaturation, followed by slow cooling to room temperature to allow for duplex formation.

-

Melting Curve Acquisition: Place the samples in the spectrophotometer. Increase the temperature from a starting point below the expected Tm (e.g., 20°C) to a point above the Tm (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

-

Data Acquisition: Monitor the absorbance at 260 nm as a function of temperature. The melting profile will be a sigmoidal curve.

-

Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplexes have dissociated. This corresponds to the midpoint of the transition in the melting curve. The Tm is typically determined by finding the maximum of the first derivative of the melting curve.

-

ΔTm Calculation: Calculate the difference in Tm between the perfectly matched duplex and each of the mismatched duplexes (ΔTm = Tm(perfect match) - Tm(mismatch)).

Caption: Workflow for UV Melting Temperature (Tm) Analysis.

Real-Time PCR for SNP Genotyping

This protocol utilizes LNA-modified allele-specific probes to genotype SNPs.

Objective: To discriminate between different alleles at a specific SNP locus using fluorescently labeled LNA probes in a real-time PCR assay.

Materials:

-

Genomic DNA samples

-

PCR primers flanking the SNP of interest

-

Two allele-specific LNA probes, each labeled with a different fluorophore (e.g., FAM and HEX) and a quencher. The LNA modification should be at or near the SNP position.

-

Real-time PCR master mix

-

Real-time PCR instrument

Methodology:

-

Assay Design: Design PCR primers and allele-specific LNA probes. The LNA probes should have a Tm significantly higher than the PCR annealing temperature.

-

Reaction Setup: Prepare the real-time PCR reaction mix containing the master mix, primers, both LNA probes, and the genomic DNA template.

-

Real-Time PCR Cycling:

-

Initial denaturation (e.g., 95°C for 10 minutes)

-

40-45 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing/Extension (e.g., 60°C for 1 minute) - acquire fluorescence data during this step.

-

-

-

Data Analysis:

-

The real-time PCR instrument will generate amplification plots for each fluorophore.

-

For a homozygous sample, a strong amplification signal will be observed for only one fluorophore.

-

For a heterozygous sample, amplification signals will be observed for both fluorophores.

-

A no-template control should show no amplification.

-

The allelic discrimination plot will cluster the samples into three groups: homozygous for allele 1, homozygous for allele 2, and heterozygous.

-

Caption: Workflow for LNA-based Real-Time PCR SNP Genotyping.

Design Guidelines for Optimal Mismatch Discrimination

To maximize the mismatch discrimination of LNA probes, consider the following design guidelines:

-

Placement of LNA Monomers: For SNP analysis, positioning 2-3 LNA bases directly at the SNP site is often recommended.[7] A triplet of LNA residues centered on the mismatch has been shown to provide strong discriminatory power.[1][8][11]

-

Probe Length: The high affinity of LNA allows for the use of shorter probes (e.g., 12-15 nucleotides), which inherently have better specificity.[7][12]

-

Avoid LNA Stretches: Avoid long stretches of more than four consecutive LNA bases, as this can lead to self-hybridization and other issues.[12][13]

-

G•T Mismatches: Be cautious when designing probes for G•T mismatches, as LNA modification at or near the guanine (B1146940) can sometimes decrease discrimination.[1][8] It may be preferable to design the probe to target the complementary strand.[8]

-

Tm Adjustment: The number of LNA modifications can be adjusted to achieve a desired Tm for the probe-target duplex, which is crucial for optimizing assay performance.[10]

Logical Relationship of LNA Properties and Improved Specificity

The enhanced performance of LNA probes in mismatch discrimination is a direct result of their unique chemical structure. The following diagram illustrates the logical flow from the structural modification to the application benefit.

Caption: LNA Structure to Function Relationship.

Conclusion